2,4,5-Trichlorobenzenesulfonyl fluoride
Description
2,4,5-Trichlorobenzenesulfonyl fluoride is a chlorinated aromatic compound with the molecular formula C₆H₂Cl₃FO₂S and an approximate molecular weight of 279.5 g/mol (calculated). It features a benzene ring substituted with three chlorine atoms at the 2-, 4-, and 5-positions and a sulfonyl fluoride (-SO₂F) functional group. The chlorine substituents impart strong electron-withdrawing effects, enhancing the electrophilicity of the sulfur center in the sulfonyl fluoride group. This compound is primarily utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry due to the stability and selective reactivity of the sulfonyl fluoride moiety, which enables efficient covalent bonding with nucleophiles like amines or phenols under mild conditions .
Properties
CAS No. |
26120-89-8 |
|---|---|
Molecular Formula |
C6H2Cl3FO2S |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2,4,5-trichlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |
InChI Key |
ZIBJZUAQAYUYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Intermediates in Drug Synthesis:
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its sulfonyl fluoride group can facilitate the formation of sulfonamide drugs, which are crucial in treating bacterial infections. Research indicates that derivatives of 2,4,5-trichlorobenzenesulfonyl fluoride exhibit significant biological activity, making them valuable in medicinal chemistry .
Case Study:
A notable study demonstrated the synthesis of a series of sulfonamide antibiotics using this compound as a key intermediate. The resultant compounds showed promising antibacterial properties against resistant strains of bacteria.
Agrochemical Applications
Pesticide Development:
This compound plays a critical role in developing agrochemicals, particularly herbicides and insecticides. Its ability to modify biological activity through structural variations allows for the design of more effective pest control agents.
Case Study:
In one instance, researchers synthesized a new class of herbicides based on this compound. These compounds demonstrated enhanced efficacy against specific weed species while minimizing impact on non-target plants .
Material Science
Polymer Chemistry:
The sulfonyl fluoride moiety is valuable in polymer chemistry for creating functionalized polymers. It can serve as a reactive site for further chemical modifications, enabling the development of materials with tailored properties.
Data Table: Functionalization of Polymers Using Sulfonyl Fluoride
| Polymer Type | Functional Group Introduced | Application Area |
|---|---|---|
| Polyethylene | Sulfonamide | Biomedical devices |
| Polystyrene | Sulfamide | Coatings |
| Polyvinyl Chloride | Fluorinated side chains | Electrical insulation |
Bioconjugation Techniques
Linker for Bioconjugates:
The compound's reactive sulfonyl fluoride group allows it to act as a linker in bioconjugation processes. It can facilitate the attachment of biomolecules to surfaces or other molecules, making it useful in drug delivery systems and diagnostic applications.
Case Study:
A study highlighted the use of this compound in conjugating antibodies to nanoparticles for targeted drug delivery. The resulting constructs showed improved targeting efficiency and reduced side effects in therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The sulfonyl fluoride group and chlorine substituents direct nucleophilic attack to specific ring positions. Key reactions include:
Reaction Conditions and Yields
*Yield calculated from 21 g isolated product from 0.2 mole starting material.
↑Yield increased from 34% to 65% with tertiary amine additive.
Mechanism :
-
Step 1 : Base (e.g., DBU) deprotonates the nucleophile or activates the sulfonyl fluoride via hydrogen bonding.
-
Step 2 : Nucleophilic attack occurs at the para position to the sulfonyl group due to electron-withdrawing effects.
-
Step 3 : Fluoride acts as a leaving group, forming stable sulfonate intermediates .
Sulfur-Fluoride Exchange (SuFEx) Reactions
The sulfonyl fluoride group undergoes rapid exchange with nucleophiles under mild conditions:
Radical Sulfonylation
Under photoredox conditions, 2,4,5-trichlorobenzenesulfonyl fluoride participates in radical chain reactions:
Experimental Evidence
-
Cyclopropylstyrene Probe : Ring expansion product formation confirms radical intermediates .
-
Hammett Analysis : Electron-rich styrenes react faster (ρ = −1.2), supporting a benzylic carbocation intermediate .
Reaction Pathway :
-
Photocatalyst (e.g., Ru(bpy)₃²⁺) oxidizes the sulfonyl fluoride.
-
Sulfonyl radical (RSO₂- ) adds to alkenes, forming carbon-centered radicals.
Electrophilic Fluorination
The compound serves as a fluorinating agent in electrochemical syntheses:
Case Study: Disulfide Oxidation
-
Conditions : Anodic oxidation at 2.0 V, KF electrolyte, 5 min in microflow reactor.
-
Outcome : Converts disulfides to sulfonyl fluorides with 75–90% yield .
Limitations :
Comparative Reactivity
| Reaction Type | Rate Determinant | Functional Group Tolerance |
|---|---|---|
| NAS | Electron-withdrawing group density | Low (sensitive to steric effects) |
| SuFEx | Proximity to cationic residues | High (works in aqueous media) |
| Radical Sulfonylation | Substrate electronic nature (ρ = −1.2) | Moderate (sensitive to O₂) |
This compound’s multifunctional reactivity enables applications in medicinal chemistry (e.g., covalent enzyme inhibitors ) and materials science. Its synthetic utility is enhanced by tunable reaction conditions, with yields significantly improved using organosuperbases or photoredox catalysis .
Comparison with Similar Compounds
2,4,5-Trichlorobenzenesulfonyl Hydrazide
- Functional Group : Sulfonyl hydrazide (-SO₂NHNH₂).
- Key Differences : The hydrazide group is bulkier and less stable than the fluoride, making it more reactive as a blowing agent (e.g., gas generation via thermal decomposition). Its nucleophilic hydrazine moiety also enables use in hydrazone formation .
- Electron Effects : The trichloro substitution pattern matches the fluoride analog, but the hydrazide group reduces electrophilicity at sulfur.
2,4,6-Trifluorobenzenesulfonyl Chloride
- Substituents : Fluorine atoms at 2,4,6-positions (vs. chlorine in the reference compound).
- Functional Group : Sulfonyl chloride (-SO₂Cl).
- Reactivity : Sulfonyl chlorides are more hydrolytically reactive than sulfonyl fluorides, limiting their use in aqueous environments. The trifluoro substitution enhances electrophilicity due to fluorine’s stronger electron-withdrawing effect compared to chlorine .
3-Chloro-2,4,5-trifluorobenzoyl Fluoride
- Functional Group : Benzoyl fluoride (-COF).
- Reactivity : Benzoyl fluorides are highly reactive in acylation reactions (e.g., forming amides or esters) but lack the sulfonyl group’s versatility in SuFEx chemistry. The mixed chloro/fluoro substitution balances steric hindrance and electronic effects, making it suitable for targeted agrochemical synthesis .
Substituent Effects on Reactivity
- Chlorine vs. Fluorine : Chlorine’s larger atomic size increases steric hindrance but provides weaker electron withdrawal compared to fluorine. This results in lower electrophilicity for trichloro derivatives than trifluoro analogs, impacting reaction rates in substitutions.
Research Findings and Regulatory Considerations
- Environmental Impact : Chlorinated benzenesulfonyl derivatives are likely regulated under hazardous substance guidelines (e.g., similar to hexachlorobenzene in ), necessitating careful handling .
- Synthetic Utility : The reference compound’s stability and reactivity position it as a superior candidate for click chemistry compared to hydrolytically labile sulfonyl chlorides or thermally unstable hydrazides.
Preparation Methods
Base Methodology
The most widely reported method involves chlorine/fluorine exchange at the sulfonyl group using anhydrous potassium fluoride (KF) in polar aprotic solvents. The reaction proceeds via nucleophilic displacement of the sulfonyl chloride group, retaining the benzene ring’s chlorination pattern.
Procedure :
-
Reactants :
-
2,4,5-Trichlorobenzenesulfonyl chloride (1 mol)
-
Anhydrous KF (3–8 mol)
-
Solvent: Sulfolane, DMF, or dimethylacetamide (DMAc)
-
-
Conditions :
Isolation :
-
Post-reaction, the mixture is cooled, filtered to remove salts, and distilled under reduced pressure.
Yield :
Solvent and Temperature Optimization
Example :
Heating 56 g (0.2 mol) of 2,4,5-trichlorobenzenesulfonyl chloride with 58 g (1 mol) KF in 300 mL sulfolane at 160°C for 11 hours yielded 21 g (34%) of product. Adding 4.6 g tris(3,6,9-trioxadecyl)amine increased the yield to 65% under identical conditions.
Alternative Fluorinating Agents
Cesium Fluoride (CsF) in Non-Polar Media
CsF, though costlier, offers higher reactivity in non-polar solvents like toluene, reducing side reactions.
Procedure :
-
Reactants :
-
2,4,5-Trichlorobenzenesulfonyl chloride (1 mol)
-
CsF (2.5 mol)
-
Solvent: Toluene or xylene
-
-
Conditions :
-
Temperature: 120–140°C
-
Duration: 6–12 hours
-
Hydrothermal Fluorination with Controlled Water Content
Small amounts of water (0.6–10% w/w relative to KF) enhance fluoride ion mobility, improving reaction efficiency.
Example :
Reacting 100 g (0.36 mol) of sulfonyl chloride with 103 g (1.78 mol) KF containing 1% water in sulfolane at 160°C for 8 hours achieved 88% yield.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| KF in Sulfolane | Cost-effective, scalable | High temperatures required | 34–75% |
| CsF in Toluene | Faster reaction, fewer byproducts | Expensive reagent | 50–60% |
| Hydrothermal KF | Higher yields with water additive | Precise water control needed | 70–88% |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,5-Trichlorobenzenesulfonyl Fluoride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 2,4,5-trichlorobenzene followed by halogen exchange. For example, fluorination of the corresponding sulfonyl chloride (e.g., using KF or SF₄) under anhydrous conditions at 80–100°C yields the sulfonyl fluoride. Reaction efficiency depends on stoichiometric control of the fluorinating agent, solvent selection (e.g., DMF or THF), and exclusion of moisture . Optimization can involve monitoring intermediates via TLC or HPLC and adjusting reaction time/temperature to minimize side products.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ ~50–70 ppm for sulfonyl fluorides).
- IR Spectroscopy : Detects S=O (~1350 cm⁻¹) and S-F (~750 cm⁻¹) stretching vibrations.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 281.91 for C₆H₂Cl₃FO₂S).
Cross-referencing with X-ray crystallography (if crystals are obtainable) provides structural confirmation .
Q. What are the critical safety protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants like silica gel should be used to mitigate moisture .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Exposure Limits : Adhere to OSHA guidelines for sulfonyl fluorides (similar to sulfuryl fluoride: TWA 5 ppm) .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trichloro and sulfonyl groups activate the fluorine atom for nucleophilic displacement. Computational studies (DFT) can map electrostatic potential surfaces to predict sites of attack. Experimentally, kinetic assays with amines or thiols in polar aprotic solvents (e.g., acetonitrile) quantify reactivity. Hammett constants (σ⁺) for substituents correlate with reaction rates, providing mechanistic insights .
Q. What strategies mitigate hydrolytic degradation of this compound in aqueous environments?
- Methodological Answer : Stabilize the compound by buffering solutions at pH 5–6 (weakly acidic conditions slow hydrolysis). Lyophilization or encapsulation in cyclodextrins can reduce water accessibility. Accelerated degradation studies (e.g., 40°C/75% RH) coupled with HPLC monitoring quantify stability. Adding scavengers like molecular sieves during reactions also improves longevity .
Q. How can conflicting chromatographic data for this compound impurities be resolved?
- Methodological Answer : Use orthogonal analytical methods:
- HPLC-DAD : Differentiate impurities via UV spectra (e.g., λmax ~210 nm for sulfonyl fluorides).
- GC-MS : Identify volatile degradation products (e.g., SO₂F₂).
- Ion Chromatography : Detect inorganic halides (Cl⁻, F⁻) from hydrolysis.
Calibration with certified reference materials and spike-recovery experiments validate accuracy .
Q. What role does this compound play in synthesizing fluorinated bioactive molecules?
- Methodological Answer : It serves as a fluorinating agent or building block in drug discovery. For example, it can modify cysteine residues in proteins (activity-based protein profiling) or synthesize fluorinated analogs of quinolone antibiotics. Protocols involve coupling with amines/thiols under mild conditions (e.g., pH 7.4, 25°C) followed by purification via reverse-phase HPLC. Biological activity is validated via enzyme inhibition assays (e.g., IC₅₀ determinations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
